molecular formula C8H7ClN4O2 B13927372 Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B13927372
M. Wt: 226.62 g/mol
InChI Key: XJMKFLTVHRIUTP-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of hydrazine hydrate and maleic anhydride, followed by chlorination using phosphorus oxychloride. The resulting intermediate undergoes amination with ammonia and cyclization with chloroacetaldehyde. Finally, iodination with N-iodosuccinimide yields the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. The reported synthesis route has a total yield of 58.7%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in THF at 40°C for 5-7 hours.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and chloro substituents allow for versatile functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C8H7ClN4O2/c1-15-8(14)6-7(10)11-5-3-2-4(9)12-13(5)6/h2-3H,10H2,1H3

InChI Key

XJMKFLTVHRIUTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1N=C(C=C2)Cl)N

Origin of Product

United States

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